molecular formula C8H10N2O2 B1508359 N-(2-Methoxypyridin-3-yl)acetamide CAS No. 51468-07-6

N-(2-Methoxypyridin-3-yl)acetamide

Cat. No.: B1508359
CAS No.: 51468-07-6
M. Wt: 166.18 g/mol
InChI Key: XBKYSGMHIHMLAP-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-3-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 2-position and an acetamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxypyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivative . The reaction typically occurs under mild conditions and yields the product in moderate to good amounts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxypyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylpyridin-3-yl)acetamide
  • N-(2-Chloropyridin-3-yl)acetamide
  • N-(2-Hydroxypyridin-3-yl)acetamide

Uniqueness

N-(2-Methoxypyridin-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)10-7-4-3-5-9-8(7)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYSGMHIHMLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731290
Record name N-(2-Methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51468-07-6
Record name N-(2-Methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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